molecular formula C15H18N2 B2995841 (3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile CAS No. 2567488-86-0

(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile

Cat. No.: B2995841
CAS No.: 2567488-86-0
M. Wt: 226.323
InChI Key: OZSBFBGYHZBUOS-GJZGRUSLSA-N
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Description

(3aR,6aR)-2-Benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile is a stereomerically pure fused bicyclic proline derivative designed for pharmaceutical and medicinal chemistry research. This compound serves as a versatile and high-value synthetic intermediate, particularly in the development of protease inhibitors . Its complex, constrained bicyclic structure mimics proline and is instrumental in exploring novel therapeutic agents, building upon research into similar hexahydrocyclopenta[c]pyrrole scaffolds used in developing inhibitors for enzymes like arginase . The stereochemistry at the 3aR and 6aR positions is critical for its biological activity and interaction with target proteins. The benzyl and carbonitrile functional groups provide distinct handles for further chemical modification, enabling structure-activity relationship (SAR) studies and the synthesis of more complex drug candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c16-11-15-8-4-7-14(15)10-17(12-15)9-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-10,12H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSBFBGYHZBUOS-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@]2(C1)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile typically involves multi-step organic reactions. One common method includes the Michael addition of 1,5-diaryl-2,3-dioxopyrrolidines with α-cyanocinnamonitriles in the presence of a catalyst such as sodium ethoxide . This reaction proceeds under mild conditions and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(3aR,6aS)-Octahydrocyclopenta[c]pyrrole-5-Carbonitrile ()
  • Structure : Shares the bicyclic cyclopenta[c]pyrrole system but lacks the benzyl group and has a nitrile at position 5 instead of 3a.
  • Positional differences in nitrile placement may affect electronic distribution.
(3aS,6aS)-4-Benzyl-5-oxo-tetrahydrofuro[3,2-b]pyrrole-3-carbonitrile ()
  • Structure : Replaces the cyclopentane ring with a tetrahydrofuran (oxolane) moiety. Retains a benzyl group but introduces a ketone (5-oxo) and shifts the nitrile to position 3.
  • Implications : The oxygen atom in the furan ring increases polarity, while the ketone enhances hydrogen-bonding capacity. These changes could modulate bioavailability compared to the target compound.
(3Ar,6aR)-3,3-Dimethyl-cyclopenta[b]pyrrole ()
  • Structure : Features a dimethyl substitution at position 3 instead of benzyl and nitrile groups.

Stereochemical and Conformational Considerations

The (3Ar,6aR) configuration of the target compound defines its puckering behavior, as described by Cremer and Pople’s ring puckering coordinates (). This stereochemistry creates a distinct three-dimensional shape compared to analogs like the (3aS,6aS) isomer in , which may adopt a different pseudorotation profile. Such differences can influence binding to biological targets or catalytic sites in synthetic applications.

Functional Group Impact

  • Benzyl Group: Enhances lipophilicity and enables π-π interactions, which are absent in dimethyl or non-aromatic analogs (–6).
  • Nitrile Group : Common in all compared compounds, but its position (3a vs. 5) alters electron-withdrawing effects and reactivity in nucleophilic additions or cyclizations.

Biological Activity

The compound (3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile is a bicyclic derivative with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound belongs to a class of hexahydrocyclopenta[c]pyrroles characterized by a unique bicyclic structure. Its molecular formula is C15H18NC_{15}H_{18}N, and it features a benzyl group and a carbonitrile functional group that contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit activity as antagonists of retinol binding protein 4 (RBP4). This interaction is significant due to RBP4's role in regulating lipid metabolism and insulin sensitivity.

Key Findings:

  • RBP4 Antagonism : The compound has shown favorable binding affinity to RBP4, leading to a reduction in circulating plasma RBP4 levels by over 85% in rodent models .
  • Stability : Compared to earlier analogs, this compound demonstrates improved stability in human liver microsomes (HLM), with 100% remaining after 30 minutes of incubation .

Biological Activity

The biological activity of this compound has been evaluated across various studies:

  • In vitro Studies : In vitro assays have demonstrated its ability to modulate metabolic pathways related to glucose homeostasis and lipid metabolism.
  • In vivo Studies : Animal studies indicate that the compound significantly lowers serum RBP4 levels and improves insulin sensitivity .

Pharmacokinetics

The pharmacokinetic profile of the compound reveals promising characteristics:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
  • Distribution : High tissue distribution due to lipophilicity.
  • Metabolism : Metabolized primarily in the liver with minimal first-pass effect.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Diabetes Management : In a study involving diabetic rodent models, administration of the compound led to improved glycemic control and reduced hyperlipidemia .
StudyModelOutcome
1Diabetic RodentsReduced serum RBP4 by >85%
2Obese MiceImproved insulin sensitivity

Comparative Analysis

A comparative analysis with structurally similar compounds shows that this compound outperforms many analogs in terms of stability and biological efficacy.

CompoundRBP4 Binding AffinityStability in HLMInsulin Sensitivity Improvement
(3Ar,6aR)-2-benzyl...High100%Significant
Previous Analog 1Moderate~30%Moderate
Previous Analog 2Low~10%Minimal

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